2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide
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Overview
Description
2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods for this compound would depend on the scale of production and the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different ones.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research may focus on its potential therapeutic applications, including drug development.
Industry: The compound could be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide would depend on its specific biological target. Indole derivatives often interact with multiple receptors and enzymes, leading to a variety of biological effects . The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- **2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide
- **2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
Uniqueness
What sets 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the trifluoroacetyl group and the methoxypropyl side chain may impart unique properties that make it suitable for specific applications.
Properties
Molecular Formula |
C16H16BrF3N2O3 |
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Molecular Weight |
421.21 g/mol |
IUPAC Name |
2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C16H16BrF3N2O3/c1-25-6-2-5-21-14(23)9-22-8-12(15(24)16(18,19)20)11-7-10(17)3-4-13(11)22/h3-4,7-8H,2,5-6,9H2,1H3,(H,21,23) |
InChI Key |
HCDHTGFAQXSQOM-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CN1C=C(C2=C1C=CC(=C2)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
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